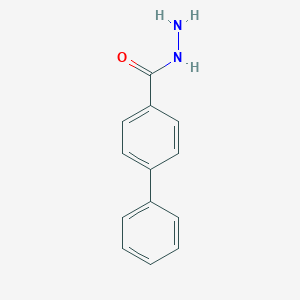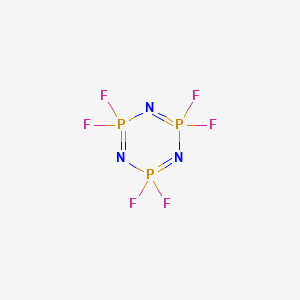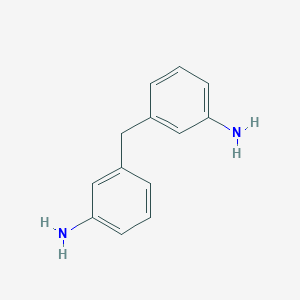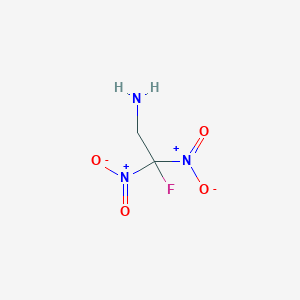
2-Fluoro-2,2-dinitroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2,2-dinitroethan-1-amine, also known as DADNE, is a synthetic compound that has gained attention in recent years due to its potential use as an explosive and propellant. However, DADNE also has significant scientific research applications, particularly in the field of biochemistry and physiology.
Mécanisme D'action
2-Fluoro-2,2-dinitroethan-1-amine is a potent nitric oxide donor, meaning that it releases nitric oxide upon entering the body. Nitric oxide is a signaling molecule that plays a critical role in a variety of physiological processes, including vasodilation, neurotransmission, and immune function. By releasing nitric oxide, 2-Fluoro-2,2-dinitroethan-1-amine can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
2-Fluoro-2,2-dinitroethan-1-amine has been shown to have a variety of biochemical and physiological effects, including vasodilation, platelet aggregation inhibition, and anti-inflammatory properties. These effects make 2-Fluoro-2,2-dinitroethan-1-amine a promising candidate for the treatment of cardiovascular disease, stroke, and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2-Fluoro-2,2-dinitroethan-1-amine is its potency as a nitric oxide donor. This allows for precise control over the concentration of nitric oxide in experimental settings. However, 2-Fluoro-2,2-dinitroethan-1-amine also has limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and store the compound.
Orientations Futures
There are several future directions for research involving 2-Fluoro-2,2-dinitroethan-1-amine. One area of interest is the development of 2-Fluoro-2,2-dinitroethan-1-amine-based therapies for cardiovascular disease and other inflammatory conditions. Another area of interest is the use of 2-Fluoro-2,2-dinitroethan-1-amine as a tool to study the role of nitric oxide in various physiological processes, including neurotransmission and immune function. Additionally, further research is needed to optimize the synthesis method of 2-Fluoro-2,2-dinitroethan-1-amine and to better understand its potential toxicity and side effects.
In conclusion, 2-Fluoro-2,2-dinitroethan-1-amine is a synthetic compound with significant scientific research applications in the fields of biochemistry and physiology. Its potent nitric oxide donating properties make it a valuable tool for studying a variety of physiological processes, and its potential therapeutic applications make it a promising candidate for the treatment of cardiovascular disease and other inflammatory conditions. However, further research is needed to fully understand the advantages and limitations of 2-Fluoro-2,2-dinitroethan-1-amine and to explore its potential future directions.
Méthodes De Synthèse
2-Fluoro-2,2-dinitroethan-1-amine can be synthesized through a multistep process involving the reaction of nitroethane with hydrofluoric acid and nitric acid. The resulting product is then treated with ammonia to yield 2-Fluoro-2,2-dinitroethan-1-amine. This synthesis method has been extensively studied and optimized to produce high yields of 2-Fluoro-2,2-dinitroethan-1-amine with minimal impurities.
Applications De Recherche Scientifique
2-Fluoro-2,2-dinitroethan-1-amine has been shown to have a variety of scientific research applications, particularly in the field of biochemistry and physiology. It has been used as a tool to study the effects of nitric oxide on cellular signaling pathways, as well as the mechanisms of action of various drugs and toxins.
Propriétés
Numéro CAS |
18139-02-1 |
|---|---|
Nom du produit |
2-Fluoro-2,2-dinitroethan-1-amine |
Formule moléculaire |
C2H4FN3O4 |
Poids moléculaire |
153.07 g/mol |
Nom IUPAC |
2-fluoro-2,2-dinitroethanamine |
InChI |
InChI=1S/C2H4FN3O4/c3-2(1-4,5(7)8)6(9)10/h1,4H2 |
Clé InChI |
XFNQDLRFZBDTGN-UHFFFAOYSA-N |
SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)N |
SMILES canonique |
C(C([N+](=O)[O-])([N+](=O)[O-])F)N |
Synonymes |
Ethanamine, 2-fluoro-2,2-dinitro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







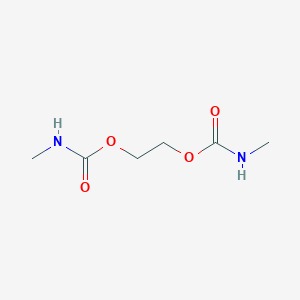
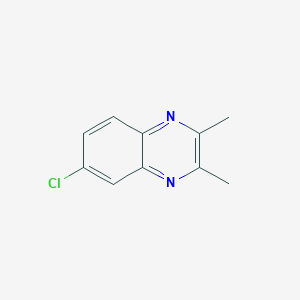
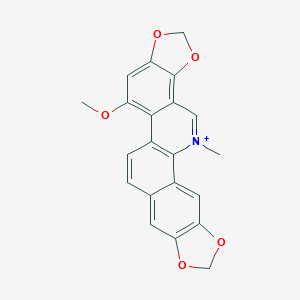


![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)

